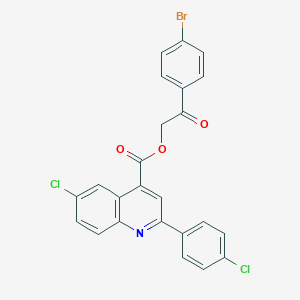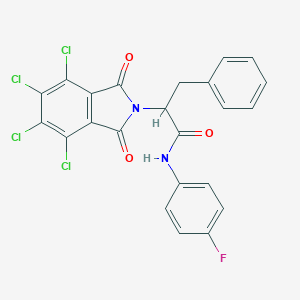![molecular formula C22H26N2O2S2 B431410 5-butylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431410.png)
5-butylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrano-thieno-pyrimidine ring system, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating in solvents like xylene or toluene, sometimes in the presence of catalysts like calcium chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs would be essential. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
科学的研究の応用
2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
作用機序
The mechanism of action of 2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit inhibitory activity against specific enzymes like PDE10A . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: Another class of compounds with a fused pyrimidine ring system, known for their diverse biological activities.
Uniqueness
The uniqueness of 2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents and the fused pyrano-thieno-pyrimidine ring system. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C22H26N2O2S2 |
|---|---|
分子量 |
414.6g/mol |
IUPAC名 |
5-butylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-4-5-11-27-22-23-20-19(21(25)24(22)15-9-7-6-8-10-15)16-12-17(14(2)3)26-13-18(16)28-20/h6-10,14,17H,4-5,11-13H2,1-3H3 |
InChIキー |
HFXZLIWJKALGNQ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4 |
正規SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-dichlorophenoxy)phenyl]-4-hexylbenzamide](/img/structure/B431330.png)

![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B431333.png)

![methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate](/img/structure/B431338.png)

![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione](/img/structure/B431340.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]benzamide](/img/structure/B431341.png)
![4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BUTANAMIDE](/img/structure/B431342.png)
![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide](/img/structure/B431343.png)
![4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE](/img/structure/B431347.png)

![1-(4-Methoxyphenyl)-2-[4-(1-naphthyloxy)anilino]ethanone](/img/structure/B431350.png)
